3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is a complex organic compound with the molecular formula C18H22N4O2 This compound features a piperidine ring fused with an indazole moiety, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced catalytic systems and automated processes to maintain consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-methylpiperidine: This compound shares the piperidine ring but lacks the indazole moiety, making it less complex.
Piperine: A naturally occurring piperidine derivative with known biological activities.
Evodiamine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione is unique due to its fused piperidine-indazole structure, which imparts specific chemical and biological properties not found in simpler piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1-methyl-6-piperidin-4-ylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O2/c1-22-15-10-12(11-6-8-19-9-7-11)2-3-13(15)17(21-22)14-4-5-16(23)20-18(14)24/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24) |
InChI Key |
HSIXXBCUADDVRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.